1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Photolabile protecting group uncaging wavelength caged ATP

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0) is a nitroacetophenone derivative bearing two electron-donating methoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the phenyl ring. It is most prominently employed as the photolabile protecting group DMNPE (4,5-dimethoxy-2-nitrophenethyl), where its extended π-conjugation confers a red-shifted absorption profile relative to simpler nitrobenzyl cages, enabling efficient photolysis with near-UV light (~355–365 nm).

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 4101-32-0
Cat. No. B1329754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
CAS4101-32-0
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
InChIInChI=1S/C10H11NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-5H,1-3H3
InChIKeyZVLFGESHYMKNQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0) – Compound Class and Core Procurement Profile


1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0) is a nitroacetophenone derivative bearing two electron-donating methoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the phenyl ring [1]. It is most prominently employed as the photolabile protecting group DMNPE (4,5-dimethoxy-2-nitrophenethyl), where its extended π-conjugation confers a red-shifted absorption profile relative to simpler nitrobenzyl cages, enabling efficient photolysis with near-UV light (~355–365 nm) [2]. The compound also serves as a critical nitration intermediate (Tivozanib Impurity 1) in the synthesis of the VEGFR inhibitor tivozanib (Fotivda), underscoring its dual relevance in chemical biology tool compounds and pharmaceutical impurity reference standards [3].

Why Generic Nitroacetophenone Analogs Cannot Replace 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone in Caging and Pharmaceutical Intermediate Applications


Simple nitroacetophenone isomers such as 4-nitroacetophenone (CAS 100-19-6) or 3-nitroacetophenone (CAS 121-89-1) lack the 4,5-dimethoxy substitution pattern that is essential for the red-shifted UV absorption and enhanced molar extinction coefficient of the DMNPE chromophore . Even within the o-nitrobenzyl caging family, the widely used CNB (α-carboxy-o-nitrobenzyl) and NPE (1-(2-nitrophenyl)ethyl) groups absorb light substantially less efficiently at ~360 nm, meaning that substituting them for DMNPE in a light-activation protocol reduces photon capture and compromises the spatial–temporal precision of uncaging [1]. Furthermore, the specific nitration regiochemistry that generates the 2-nitro-4,5-dimethoxy substitution pattern is a defined step in the patented synthesis of tivozanib; alternative nitroacetophenone isomers cannot serve as the direct precursor for the subsequent catalytic hydrogenation to the ortho-aminoacetophenone intermediate without altering the entire synthetic route [2].

Quantitative Differentiation Evidence for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) Versus Closest Comparator Caging Groups


Long-Wavelength Absorption Advantage of DMNPE over CNB and NPE Caging Groups at ~360 nm

The DMNPE caging group absorbs light more efficiently than both CNB (α-carboxy-o-nitrobenzyl) and NPE (1-(2-nitrophenyl)ethyl) caging groups at approximately 360 nm, as explicitly stated in the commercial technical documentation for DMNPE-caged ATP . This semiquantitative advantage is corroborated by the Thermo Fisher caging group comparison table, which assigns DMNPE a maximum score of '+++++' for long-wavelength absorption (≥360 nm), compared to '++' for both CNB and NPE [1]. The enhanced long-wavelength absorption is a direct consequence of the 4,5-dimethoxy substitution, which extends the π-conjugation of the nitrobenzyl chromophore.

Photolabile protecting group uncaging wavelength caged ATP nitrobenzyl chromophore UV photolysis

Photolysis Quantum Yield and Uncaging Rate: DMNPE vs. Nitrobenzyl (NB)-Based Farnesyl Pyrophosphate Cage

In a direct head-to-head comparison under identical irradiation conditions (λ = 350 nm), the DMNPE-caged farnesyl pyrophosphate (DMNPE-FPP) exhibited a photolysis quantum yield (Qu) of 0.08 mol·ein⁻¹ and an uncaging rate of 7.20 sec⁻¹, whereas the corresponding nitrobenzyl-caged FPP (NB-FPP) exhibited a substantially higher quantum yield of 0.70 mol·ein⁻¹ and an uncaging rate of 25.8 sec⁻¹ [1]. This ~8.8-fold higher quantum efficiency for NB-FPP relative to DMNPE-FPP represents a critical trade-off: the dimethoxy substitution that confers DMNPE's red-shifted absorption simultaneously reduces photolytic quantum efficiency.

Quantum yield uncaging kinetics photolysis efficiency caged farnesyl pyrophosphate nitrobenzyl photochemistry

Extinction Coefficient of DMNPE-4 Cage vs. NP-EGTA Cage at 350 nm: A 5.25-Fold Enhancement in Light-Harvesting Capacity

In a direct comparative study of caged calcium chelators, DMNPE-4 exhibited an extinction coefficient (ε) of 5,120 M⁻¹cm⁻¹ at 350 nm, which is 5.25-fold higher than the 975 M⁻¹cm⁻¹ measured for NP-EGTA (nitrophenyl-EGTA) under the same conditions [1]. This difference means that DMNPE-4 captures over five times as many photons at the irradiation wavelength, partially compensating for its lower quantum yield (Φ = 0.09 for DMNPE-4 vs. Φ = 0.23 for NP-EGTA). The composite photolysis efficiency metric (Φ × ε) is 461 for DMNPE-4 versus 224 for NP-EGTA, yielding an approximate 2.1-fold overall efficiency advantage for DMNPE-4 [2].

Caged calcium extinction coefficient DMNPE-4 NP-EGTA photolysis efficiency calcium uncaging

DMNPE as an Established Photocage for siRNA and Plasmid DNA: Enabling Spatiotemporally Controlled Gene Silencing

DMNPE (generated in situ from 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane) has been demonstrated to effectively cage both siRNA and plasmid DNA through statistical alkylation of terminal phosphates, rendering the nucleic acids temporarily non-functional until photolysis with 355–365 nm UV light restores biological activity [1]. In a comparative study of caging strategies for light-activated RNA interference (LARI), DMNPE-caged double-stranded siRNA precursors achieved a 2.5-fold improvement in light-controlled gene silencing compared to earlier direct-siRNA caging approaches [2]. Furthermore, DMNPE caging of 2′-fluoro-modified nucleic acids (FNAs) improved resistance to enzymatic degradation while maintaining photoactivatable gene silencing in both cell culture and zebrafish embryos [3]. Unlike alternative caging chemistries that may require specific functional groups, DMNPE alkylates phosphate and phosphorothioate backbones nonspecifically, enabling broad applicability across diverse oligonucleotide substrates.

Caged siRNA photocaging gene silencing light-activated RNAi DMNPE-caged nucleic acids

Identity and Purity Specification as Tivozanib Impurity 1 Reference Standard: Regulatory-Grade Characterization Data

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0) is formally designated as Tivozanib Impurity 1 in pharmaceutical reference standard catalogs and is supplied with full characterization data compliant with regulatory guidelines for ANDA and DMF submissions [1]. The compound is the product of the nitration step in the tivozanib synthetic route, where 3′,4′-dimethoxyacetophenone is treated with cold concentrated nitric acid in the presence of NaNO₂ to yield the 2′-nitro derivative, which is subsequently reduced to the ortho-aminoacetophenone intermediate [2]. The melting point specification of 131.0–135.0 °C (GC purity >98.0%) provides an orthogonal identity verification parameter that distinguishes this compound from structurally similar nitroacetophenone isomers . While other nitroacetophenones may serve as general synthetic intermediates, only the specific 2-nitro-4,5-dimethoxy regioisomer (CAS 4101-32-0) has a defined pharmacopeial role as a characterized impurity in tivozanib quality control.

Tivozanib impurity pharmaceutical reference standard nitration intermediate VEGFR inhibitor ANDA method validation

Two-Photon Uncaging Capability of DMNPE-4 at 705 nm for High-Resolution Calcium Release in Deep Tissue

DMNPE-4, the EGTA-based calcium cage incorporating the DMNPE chromophore, exhibits efficient two-photon absorption at 705 nm with a quantum yield of 0.20 for calcium release, a Kd for Ca²⁺ of 19 nM at pH 7.4, and a 21,000-fold change in Ca²⁺ affinity upon photolysis [1]. This two-photon cross-section enables sub-femtoliter volume excitation with three-dimensional spatial resolution, a capability not demonstrated for simpler nitrobenzyl-based calcium cages such as NP-EGTA under comparable conditions. The combination of red-shifted one-photon absorption (ε = 5,120 M⁻¹cm⁻¹ at 350 nm) and two-photon excitability at 705 nm makes DMNPE-4 uniquely suited for both conventional UV flash photolysis and two-photon uncaging in thick tissue preparations [2].

Two-photon photolysis caged calcium DMNPE-4 deep tissue uncaging spatial resolution

Optimal Procurement and Deployment Scenarios for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Based on Quantitative Differentiation Evidence


Live-Cell and In Vivo ATP Photorelease Where Minimizing Phototoxicity Is Critical

When experimental protocols require flash photolysis of caged ATP in live cells or intact tissue, DMNPE-caged ATP is the preferred choice over CNB-caged or NPE-caged ATP because the DMNPE chromophore absorbs light approximately three rating-scale categories more efficiently at ≥360 nm [1], enabling effective uncaging at wavelengths where cellular photodamage is reduced. The quantum yield of 0.07 for DMNPE-caged ATP is lower than nitrobenzyl-based alternatives, but the enhanced long-wavelength absorption and rapid uncaging at 355 nm provide highly localized (~3 μm) ATP release suitable for patch-clamp electrophysiology and imaging studies in pancreatic β-cells, astrocytes, and oocytes .

High-Resolution Calcium Uncaging in Brain Slices Using Two-Photon Excitation at 705 nm

For neuroscientists requiring three-dimensionally resolved calcium release in thick tissue (e.g., acute brain slices, cardiac myocytes), DMNPE-4 (the DMNPE-caged EGTA derivative) is uniquely qualified due to its demonstrated two-photon absorption at 705 nm and 10-fold higher two-photon cross-section (0.01 GM) compared to NP-EGTA (0.001 GM) [1]. The extinction coefficient of 5,120 M⁻¹cm⁻¹ at 350 nm—5.25× higher than NP-EGTA—further ensures efficient one-photon calibration photolysis . The tight Ca²⁺ Kd of 19 nM at pH 7.4 minimizes resting Ca²⁺ buffering, making DMNPE-4 the cage of choice for quantitative calcium signaling studies in neuronal and glial preparations.

Pharmaceutical Quality Control and ANDA Submission for Generic Tivozanib (Fotivda)

For analytical laboratories developing or validating HPLC methods for tivozanib drug substance and drug product, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0, Tivozanib Impurity 1) is an essential impurity reference standard [1]. The compound's identity is confirmed by its melting point (131.0–135.0 °C) and GC purity (>98.0%), providing orthogonal verification parameters that distinguish it from other potential nitroacetophenone process impurities . Procurement of this specific CAS-numbered impurity is mandatory for method validation, system suitability testing, and stability-indicating assay development compliant with ICH Q3A/Q3B guidelines [1].

Light-Activated siRNA and Antisense Oligonucleotide Research Requiring Spatiotemporal Control of Gene Silencing

For researchers developing optochemical gene silencing tools, DMNPE-based caging of siRNA, dsRNA, or 2′-fluoro-modified nucleic acids (FNAs) provides a validated platform that achieves a ~2.5-fold improvement in light/dark RNAi differential over earlier caging strategies [1]. DMNPE caging also confers enhanced enzymatic stability to modified oligonucleotides, protecting against nuclease degradation while maintaining the ability to restore full gene-silencing activity upon 365 nm photolysis . This dual benefit—improved stability during delivery and light-controlled activation at the target site—makes DMNPE the caging chemistry of choice for in vivo RNAi applications in zebrafish embryos and murine cancer models.

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